![molecular formula C10H15N3O B12348428 [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol: is an organic compound characterized by the presence of a pyrazolidine ring substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidine ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions with various electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides, anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol serves as a versatile intermediate for the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, receptor agonists, and antagonists, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their pharmacological properties. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, making them promising candidates for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol and its derivatives involves the interaction with specific molecular targets such as enzymes, receptors, and ion channels. The aminophenyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. The pyrazolidine ring can interact with receptor binding sites, modulating their signaling pathways and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol: shares structural similarities with other pyrazolidine derivatives such as [5-(2-Aminophenyl)pyrazolidin-3-yl]ethanol and [5-(2-Aminophenyl)pyrazolidin-3-yl]propane.
[5-(2-Aminophenyl)pyrazolidin-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[5-(2-Aminophenyl)pyrazolidin-3-yl]propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and biological activities. Its hydroxymethyl group provides additional reactivity compared to its ethanol and propane analogs, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[5-(2-aminophenyl)pyrazolidin-3-yl]methanol |
InChI |
InChI=1S/C10H15N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-4,7,10,12-14H,5-6,11H2 |
InChI Key |
YNRFZIQYXAIHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=CC=C2N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



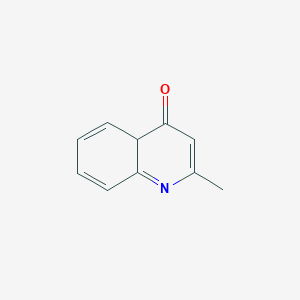
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)



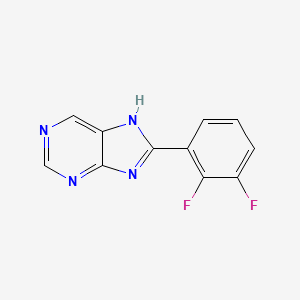
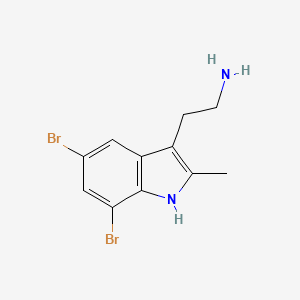
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
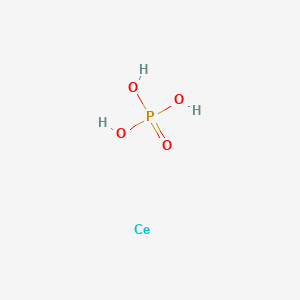
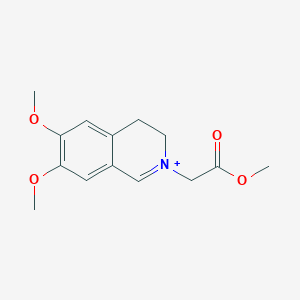

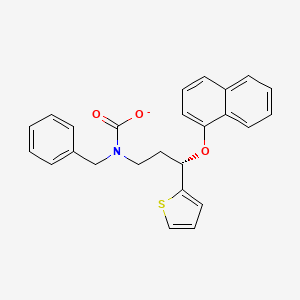
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
